Bromoacetamido-PEG2-Azide
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Overview
Description
Bromoacetamido-PEG2-azide is a PEG derivative containing a bromide group and a terminal azide. The hydrophilic PEG spacer increases solubility in aqueous media. The bromide (Br) is a very good leaving group for nucleophilic substitution reactions. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage.
Scientific Research Applications
Synthesis of Amphiphilic Polymer Co-Networks
- Research by Zhou et al. (2014) in "RSC Advances" demonstrated the use of azide groups, similar to those in Bromoacetamido-PEG2-Azide, in the synthesis of well-defined amphiphilic polymer co-networks. These networks exhibited unique ordered separated hydrophilic and hydrophobic phases, highlighting potential applications in material science and polymer chemistry (Zhou et al., 2014).
Heterobifunctional Poly(ethylene glycol) Synthesis
- Mahou and Wandrey (2012) in "Polymers" described a method to synthesize heterobifunctional PEG containing combinations of azide and other functional groups. This approach supports the development of materials for biomedical applications, such as drug delivery systems (Mahou & Wandrey, 2012).
Structural Modification in Pharmaceutical Chemistry
- Pericherla et al. (2012) in "Tetrahedron Letters" utilized azide groups, similar to this compound, in the click chemistry-inspired structural modification of azole antifungal agents. This method led to the synthesis of novel 'drug-like' molecules, demonstrating the role of such compounds in pharmaceutical synthesis (Pericherla et al., 2012).
Creation of Biomaterials for Medical Applications
- Vanderhooft et al. (2007) in "Biomacromolecules" explored the synthesis and characterization of novel thiol-reactive PEG cross-linkers for extracellular-matrix-mimetic biomaterials. This research highlights the significance of this compound type compounds in creating biocompatible materials for medical applications (Vanderhooft et al., 2007).
Facilitating 'Click' Chemistry in Polymer Synthesis
- Cheng et al. (2010) in "Polymer International" combined controlled anionic polymerization with 'click' chemistry to synthesize polyethers with multiple arms, demonstrating the versatility of azide-functionalized compounds in complex polymer architectures (Cheng et al., 2010).
Properties
Molecular Formula |
C8H15BrN4O3 |
---|---|
Molecular Weight |
295.14 |
IUPAC Name |
N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-2-bromoacetamide |
InChI |
InChI=1S/C8H15BrN4O3/c9-7-8(14)11-1-3-15-5-6-16-4-2-12-13-10/h1-7H2,(H,11,14) |
InChI Key |
KQMMHVXOQNRZPX-UHFFFAOYSA-N |
SMILES |
C(COCCOCCN=[N+]=[N-])NC(=O)CBr |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Bromoacetamido-PEG2-azide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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